Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate
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Overview
Description
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is a chemical compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . This compound is characterized by its unique bicyclic structure, which includes a tert-butyl carbamate group and an ethynyl substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves several steps. One common method includes the reaction of 4-ethynylbicyclo[2.2.1]heptan-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity and specificity, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar compounds to tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate include:
Tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: This compound features a nitrogen atom in the bicyclic ring, which can alter its chemical reactivity and biological activity.
Bicyclo[1.1.0]butane derivatives: These compounds have a similar strained ring structure, making them useful in various chemical reactions and applications.
The uniqueness of this compound lies in its combination of a tert-butyl carbamate group and an ethynyl substituent, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-(4-ethynyl-1-bicyclo[2.2.1]heptanyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-13-6-8-14(10-13,9-7-13)15-11(16)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVRNCYJCEGKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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